An In-Depth Technical Guide to the Chemical Properties and Applications of 2-((2-azidoethyl)disulfanyl)ethan-1-ol
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-((2-azidoethyl)disulfanyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-azidoethyl)disulfanyl)ethan-1-ol, referred to herein by the common name Azidoethyl-SS-ethylalcohol, is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, incorporating a terminal azide, a reducible disulfide bond, and a primary alcohol, provides a versatile platform for the assembly of complex biomolecular conjugates. The azide group allows for highly specific "click" chemistry reactions, the disulfide bond serves as a cleavable linker in reducing environments, and the hydroxyl group offers a further point for modification or can influence solubility. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, supported by detailed experimental protocols and data.
Chemical and Physical Properties
The fundamental properties of Azidoethyl-SS-ethylalcohol are summarized below. These are primarily computed properties from publicly available chemical databases.[1] Experimental data for this specific molecule is not widely available; therefore, some properties are inferred from analogous compounds such as 2-azidoethanol[2] and 2-hydroxyethyl disulfide.[3]
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃OS₂ | PubChem[1] |
| Molecular Weight | 179.28 g/mol | PubChem[1] |
| IUPAC Name | 2-((2-azidoethyl)disulfanyl)ethan-1-ol | PubChem[1] |
| CAS Number | 1807540-82-4 | PubChem[1] |
| Appearance | Expected to be a colorless to pale yellow oil at room temperature. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, methanol, DMSO, and DMF. | Inferred[2][4] |
| Computed XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis of Azidoethyl-SS-ethylalcohol
A plausible and efficient method for the synthesis of the unsymmetrical disulfide Azidoethyl-SS-ethylalcohol involves the reaction of a thiol-activating agent with one thiol, followed by reaction with a second, different thiol.[5][6] A proposed experimental protocol is provided below.
Proposed Experimental Protocol: Synthesis via Sulfenyl Bromide Intermediate
This method is adapted from procedures for synthesizing unsymmetrical disulfides.[5][6]
Materials:
-
2-Azidoethanethiol (can be synthesized from 2-azidoethanol)
-
2-Mercaptoethanol
-
Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide (activator)
-
Bromine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of the Disulfide Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in DCM dropwise to the cooled solution. The reaction mixture should change color, indicating the formation of the sulfenyl bromide intermediate.
-
Formation of the Unsymmetrical Disulfide: In a separate flask, dissolve 2-azidoethanethiol in anhydrous DCM and cool to 0°C.
-
Slowly add the freshly prepared sulfenyl bromide solution to the 2-azidoethanethiol solution. Stir the reaction at 0°C for 30 minutes.
-
Add 2-mercaptoethanol to the reaction mixture, followed by the dropwise addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-((2-azidoethyl)disulfanyl)ethan-1-ol.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: Proposed synthetic pathway for Azidoethyl-SS-ethylalcohol.
Core Reactivities and Applications
The utility of Azidoethyl-SS-ethylalcohol stems from the distinct reactivity of its three functional groups.
Azide Group: Bioorthogonal "Click" Chemistry
The terminal azide group is a key component for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][9] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the linker to molecules containing a terminal alkyne.
This protocol is a general guideline for the CuAAC reaction.[7][9][10]
Materials:
-
Azidoethyl-SS-ethylalcohol
-
Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4
-
Degassed water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Azidoethyl-SS-ethylalcohol in DMSO or water.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in buffer.
-
Add Azidoethyl-SS-ethylalcohol to the reaction mixture (typically 1.5-3 equivalents relative to the alkyne).
-
Add the copper ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).
-
-
Purification:
-
Purify the resulting conjugate using a method appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis, or HPLC).
-
Caption: Reaction scheme for the CuAAC "click" reaction.
Disulfide Bond: Reductively Cleavable Linker
The disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH).[11][12][13][14] This property is widely exploited in drug delivery systems for the intracellular release of therapeutic agents, as the intracellular environment is significantly more reducing than the extracellular space.
This protocol provides a general method for the cleavage of the disulfide bond.[11][12][13]
Materials:
-
Disulfide-containing conjugate (e.g., the product from the CuAAC reaction)
-
Dithiothreitol (DTT)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)
-
Nitrogen or argon gas (optional, to minimize re-oxidation)
Procedure:
-
Preparation of Reagents:
-
Dissolve the disulfide-containing conjugate in the phosphate buffer to a desired concentration.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
-
Reduction Reaction:
-
Add DTT to the conjugate solution to a final concentration of 10-50 mM.
-
If necessary, purge the solution and the headspace of the reaction vessel with an inert gas to prevent re-oxidation of the resulting thiols.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-2 hours. The progress of the reduction can be monitored by HPLC or mass spectrometry.
-
-
Removal of DTT (if necessary):
-
If the resulting free thiols are to be used in subsequent reactions, the excess DTT can be removed by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Caption: Cleavage of the disulfide bond by a reducing agent.
Hydroxyl Group: Further Functionalization and Physicochemical Properties
The primary alcohol group in Azidoethyl-SS-ethylalcohol offers an additional site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted to form esters or ethers, allowing for the attachment of other molecules or functionalities.[15][16][17][18] The presence of the hydroxyl group also increases the hydrophilicity of the linker, which can improve the aqueous solubility of the final conjugate.
Logical Workflow for Bioconjugation and Cleavage
The following diagram illustrates a typical workflow for using Azidoethyl-SS-ethylalcohol in a bioconjugation application followed by cleavage of the linker.
Caption: A typical experimental workflow using Azidoethyl-SS-ethylalcohol.
Conclusion
Azidoethyl-SS-ethylalcohol is a valuable tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a modular and strategic approach to the construction of complex biomolecular systems. The ability to perform highly specific click chemistry for conjugation, coupled with the option for triggered release via disulfide reduction, makes this linker particularly well-suited for applications in targeted drug delivery, proteomics, and the development of diagnostic probes. The synthetic and reaction protocols provided in this guide offer a starting point for the practical application of this versatile chemical entity. Further research into the experimental determination of its physicochemical properties will undoubtedly enhance its utility and broaden its applications.
References
- 1. Azidoethyl-SS-ethylalcohol | C4H9N3OS2 | CID 102514854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azidoethanol CAS#: 1517-05-1 [m.chemicalbook.com]
- 3. molport.com [molport.com]
- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Functionalization of Cysteine Derivatives by Unsymmetrical Disulfide Bond Formation [organic-chemistry.org]
- 6. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Oligo Reduction [sigmaaldrich.com]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Alcohol Reactivity [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
